molecular formula C8H7NaO4 B3428834 Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate CAS No. 70013-61-5

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate

Cat. No.: B3428834
CAS No.: 70013-61-5
M. Wt: 190.13 g/mol
InChI Key: HPQVZCCKGRTPLU-UHFFFAOYSA-M
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Description

. This compound is characterized by the presence of a sodium ion, a hydroxy group, and a phenyl group attached to an acetate moiety. It is commonly used in various chemical and biological applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate typically involves the reaction of 4-hydroxybenzaldehyde with sodium hydroxide and chloroacetic acid. The reaction proceeds through the formation of an intermediate, which is then neutralized to yield the final product . The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Aqueous medium

    Reaction Time: Several hours

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Reactants: 4-hydroxybenzaldehyde, sodium hydroxide, chloroacetic acid

    Catalysts: None required

    Purification: Crystallization or recrystallization to achieve high purity

Chemical Reactions Analysis

Types of Reactions: Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of 4-hydroxyphenylethanol.

    Substitution: Formation of halogenated phenyl derivatives.

Scientific Research Applications

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate can be compared with other similar compounds such as:

    Sodium 4-hydroxybenzoate: Similar in structure but lacks the acetate moiety.

    Sodium 2-hydroxy-2-(4-methoxyphenyl)acetate: Contains a methoxy group instead of a hydroxy group on the phenyl ring.

    Sodium 2-hydroxy-2-(3-hydroxyphenyl)acetate: The hydroxy group is positioned differently on the phenyl ring.

Uniqueness: The presence of both hydroxy and acetate groups in this compound makes it unique, providing distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

sodium;2-hydroxy-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4.Na/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7,9-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQVZCCKGRTPLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)[O-])O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69322-01-6, 70013-61-5, 73779-35-8
Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium (1)-4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium 4-hydroxyphenylglycolate
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Record name Sodium (±)-4-hydroxyphenylglycolate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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